molecular formula C14H14FNO B1632888 N-(4-Fluorobenzyl)-4-methoxyaniline

N-(4-Fluorobenzyl)-4-methoxyaniline

Cat. No.: B1632888
M. Wt: 231.26 g/mol
InChI Key: QHNUQKUZGHGTCA-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)-4-methoxyaniline is a secondary amine featuring a 4-fluorobenzyl group attached to a 4-methoxyaniline moiety. Its structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, which influence its electronic properties and reactivity. The compound has been synthesized via nucleophilic substitution or coupling reactions, as evidenced by its ¹³C NMR characterization in CDCl₃ .

Properties

Molecular Formula

C14H14FNO

Molecular Weight

231.26 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-methoxyaniline

InChI

InChI=1S/C14H14FNO/c1-17-14-8-6-13(7-9-14)16-10-11-2-4-12(15)5-3-11/h2-9,16H,10H2,1H3

InChI Key

QHNUQKUZGHGTCA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NCC2=CC=C(C=C2)F

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorobenzyl)-4-methoxyaniline typically involves the reaction of 4-fluorobenzyl chloride with 4-methoxyaniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorobenzyl)-4-methoxyaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Substituting agents: Bromine, iodine.

Major Products Formed

The major products formed from these reactions include quinones from oxidation, amines from reduction, and various substituted derivatives from substitution reactions .

Scientific Research Applications

N-(4-Fluorobenzyl)-4-methoxyaniline has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzyl)-4-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • The target compound lacks explicit yield data in the evidence, unlike its pyrimidine carboxamide analog (93% yield) .
Structural and Electronic Features
  • N-(4-Fluorobenzyl)-4-methoxyaniline vs. 4-Methoxy-N-(4-nitrobenzyl)aniline (): Substituting the nitro group (strong electron-withdrawing) for fluorine alters electronic density, affecting solubility and reactivity. Nitro derivatives often exhibit higher polarity.
  • Comparison with Fluorescent Analog :

    • N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide () shows strong fluorescence at λex 340 nm/λem 380 nm, optimized at pH 5 and 25°C. The absence of a fluorobenzyl group in this compound highlights the role of substituents in fluorescence behavior.

Key Insights :

  • The lack of a heterocyclic core (e.g., pyrimidine or triazine) in this compound may limit its direct antimicrobial activity compared to TRI .
Physicochemical Properties
  • Solubility and Stability :

    • Fluoro and methoxy substituents likely confer moderate solubility in polar aprotic solvents (e.g., DMSO), as seen in analogs like N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide .
    • Stability under acidic/basic conditions is unreported for the target compound, though its analog in remains stable at pH 5.

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